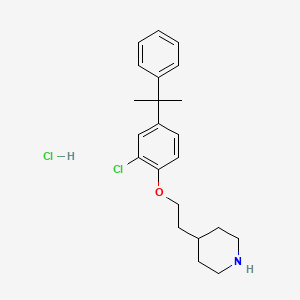

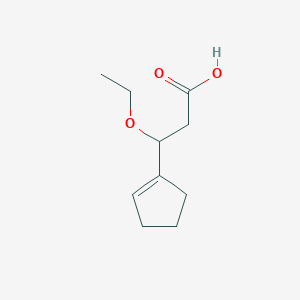

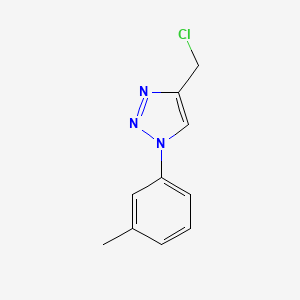

![molecular formula C8H10N2 B1426445 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine CAS No. 1314975-31-9](/img/structure/B1426445.png)

2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine

概要

説明

2-Methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H8N2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound plays a significant role in the development of potent inhibitors for fibroblast growth factor receptors (FGFRs), which are crucial in various types of tumors .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-methyl-1H-pyrrolo[2,3-b]pyridine, involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This modification leads to a significant increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of 2-methyl-1H-pyrrolo[2,3-b]pyridine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including 2-methyl-1H-pyrrolo[2,3-b]pyridine, have shown potent activities against FGFR1, 2, and 3 . These compounds inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .Physical And Chemical Properties Analysis

2-Methyl-1H-pyrrolo[2,3-b]pyridine has a density of 1.2±0.1 g/cm3, a molar refractivity of 41.4±0.3 cm3, and a molar volume of 111.4±3.0 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .科学的研究の応用

Analgesic Properties

Pyrrolopyridine derivatives have been studied for their potential analgesic properties. Increasing the hydrophobic properties by adding carbon atoms has shown to affect these properties .

Cancer Therapy

Some pyrrolopyridine derivatives have been evaluated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are attractive targets for cancer therapy .

Antidiabetic Activity

Derivatives of pyrrolopyridine have been designed and synthesized to inhibit the α-amylase enzyme, demonstrating excellent antidiabetic action in vitro .

Antileishmanial Efficacy

Functionalized pyrrolopyridine derivatives have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL), a parasitic disease .

作用機序

Target of Action

The primary target of 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine: interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process .

Biochemical Pathways

The biochemical pathways affected by 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are activated downstream of FGFR signaling . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The pharmacokinetics of 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine It is noted that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound, beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine ’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The environmental factors influencing the action, efficacy, and stability of 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine It is known that the fgfr signaling pathway, which the compound targets, is found across various tissue types and expressed to different extents under varying conditions . This suggests that the compound’s action could potentially be influenced by the specific tissue environment in which it is active.

Safety and Hazards

The safety and hazards associated with 2-methyl-1H-pyrrolo[2,3-b]pyridine include acute toxicity when ingested, skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

将来の方向性

The future directions of research on 2-methyl-1H-pyrrolo[2,3-b]pyridine involve its potential use in cancer therapy . Given its potent activities against FGFR1, 2, and 3, and its ability to inhibit breast cancer 4T1 cell proliferation and induce apoptosis, this compound represents an attractive strategy for cancer therapy .

特性

IUPAC Name |

2-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-3,5-6,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFSTFQOYBBFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

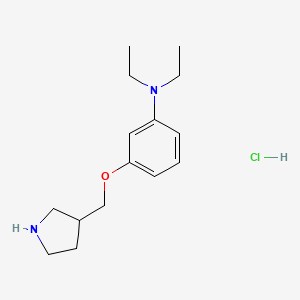

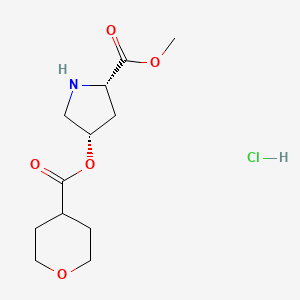

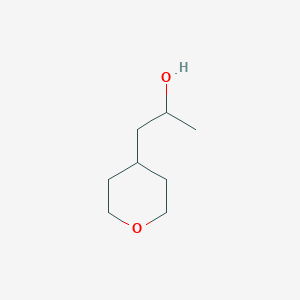

![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)

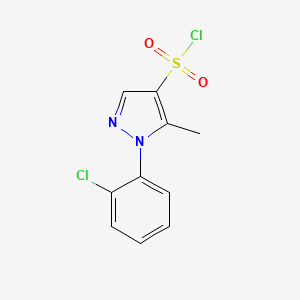

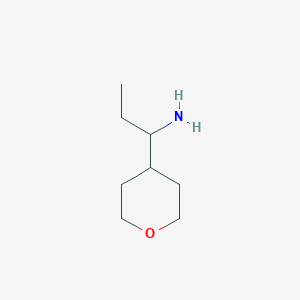

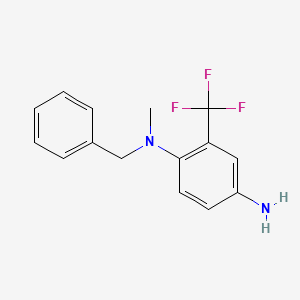

![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)

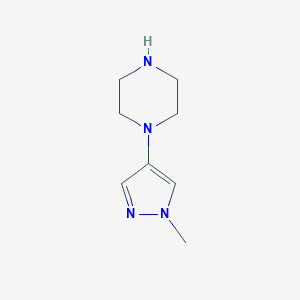

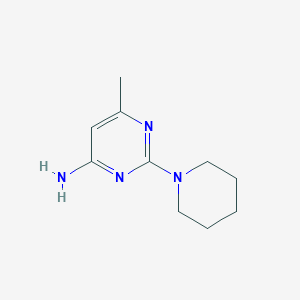

![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)